molecular formula C13H10N2O3 B14057844 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate CAS No. 100382-13-6

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl acetate

Cat. No.: B14057844
CAS No.: 100382-13-6
M. Wt: 242.23 g/mol
InChI Key: CLKJRHLZRWBLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-(acetyloxy)-3-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Propanedinitrile, (acetyloxy)methyl-
  • Propanedinitrile, methylene-
  • Propanedinitrile, 2-[(acetyloxy)methylene]-

Uniqueness

Propanedinitrile, 2-[[4-(acetyloxy)-3-methoxyphenyl]methylene]- is unique due to its specific structural features, such as the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

100382-13-6

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

[4-(2,2-dicyanoethenyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C13H10N2O3/c1-9(16)18-12-4-3-10(6-13(12)17-2)5-11(7-14)8-15/h3-6H,1-2H3

InChI Key

CLKJRHLZRWBLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.